The compound (4-(5-Bromopyrimidin-2-yl)piperazin-1-yl)(cyclopropyl)methanone is a synthetic organic molecule that combines a piperazine moiety with a brominated pyrimidine and a cyclopropyl group. This compound is of interest in medicinal chemistry, particularly due to its potential applications in pharmacological research and development.
The synthesis and characterization of this compound can be referenced in various scientific literature, including patents and research articles that discuss the structural modifications of piperazine derivatives and their biological activities. Notably, the incorporation of bromine into pyrimidine rings has been shown to enhance biological potency in related compounds .
This compound belongs to the class of piperazine derivatives, which are widely recognized for their diverse pharmacological properties. Piperazine compounds are often studied for their roles as antipsychotic agents, anti-anxiety medications, and in other therapeutic areas due to their ability to interact with neurotransmitter receptors.
The synthesis of (4-(5-Bromopyrimidin-2-yl)piperazin-1-yl)(cyclopropyl)methanone typically involves multiple steps, starting from commercially available starting materials. A common synthetic route includes:
For example, a typical reaction may involve the use of dimethylformamide as a solvent and a base such as potassium carbonate to facilitate the coupling reaction between the piperazine and pyrimidine derivatives. The final product can be purified using chromatographic techniques to achieve high purity .
The molecular structure of (4-(5-Bromopyrimidin-2-yl)piperazin-1-yl)(cyclopropyl)methanone can be described as follows:
The molecular formula for this compound is CHBrNO, and it has a molar mass of approximately 284.16 g/mol. The compound's structure can be represented using various chemical drawing software to visualize its three-dimensional conformation.
The compound may undergo several chemical reactions typical for piperazine derivatives:
These reactions are often facilitated by specific reagents and conditions tailored to achieve desired transformations while maintaining selectivity .
The mechanism of action for (4-(5-Bromopyrimidin-2-yl)piperazin-1-yl)(cyclopropyl)methanone is likely related to its ability to interact with specific biological targets, such as receptors or enzymes involved in neurotransmission or cellular signaling pathways.
Studies on similar compounds suggest that modifications in the piperazine or pyrimidine structures can significantly alter binding affinities and biological activities, potentially leading to enhanced therapeutic effects .
Relevant analyses such as High Performance Liquid Chromatography (HPLC) can be employed to assess purity and stability over time .
(4-(5-Bromopyrimidin-2-yl)piperazin-1-yl)(cyclopropyl)methanone has potential applications in:
The synthesis of (4-(5-bromopyrimidin-2-yl)piperazin-1-yl)(cyclopropyl)methanone relies on sequential functionalization of the pyrimidine core. A canonical route begins with nucleophilic aromatic substitution (SNAr) between 5-bromo-2-chloropyrimidine and an N-Boc-piperazine derivative. This reaction proceeds in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C, achieving >85% yield due to the enhanced leaving-group capacity of chlorine ortho to the bromine substituent [5] [8]. Subsequent Boc deprotection under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) liberates the secondary amine for acylative cyclopropane integration. The final step employs cyclopropanecarbonyl chloride with a tertiary amine base (e.g., N,N-diisopropylethylamine) to furnish the target compound in multigram quantities [5].
Alternative pathways leverage Suzuki-Miyaura cross-coupling early in the sequence. Miyaura borylation of 2,5-dibromopyrimidine generates the 5-bromo-2-(pinacolatoboryl)pyrimidine intermediate, enabling chemoselective coupling with N-acylpiperazines prior to cyclopropane functionalization. This route benefits from the orthogonal reactivity of the C5–Br bond toward palladium catalysis, preserving the C2–Bpin for downstream diversification [8].
Table 1: Representative Synthetic Routes to the Target Compound
| Sequence | Key Intermediate | Conditions | Overall Yield |
|---|---|---|---|
| SNAr → Acylation | 5-Bromo-2-chloropyrimidine | DMF, 80°C; then TFA/DCM; then cyclopropanecarbonyl chloride, DIPEA | 68% |
| Borylation → Suzuki → Acylation | 2,5-Dibromopyrimidine | Pd(dppf)Cl₂, B₂pin₂, KOAc, dioxane; then piperazine, Pd(PPh₃)₄, K₂CO₃; then acylation | 52% |
| One-pot SNAr/acylation | 5-Bromo-2-fluoropyrimidine | Piperazine, DIPEA, DMF; then cyclopropanecarbonyl chloride, 0°C → rt | 61% |
Piperazine acylation necessitates precision catalysis to avoid N,O-dialkylation or oligomerization. N-Heterocyclic carbene (NHC) palladium complexes (e.g., PEPPSI-IPr) enable efficient amidation between piperazine and cyclopropanecarbonyl chloride under mild conditions (25–40°C), suppressing racemization of the strained cyclopropane ring [3] [9]. Recent advances employ flow chemistry with immobilized Pd catalysts (e.g., Pd/C or Pd-Al₂O₃) for continuous N-acylation. A reported system achieves 92% conversion in <5 minutes residence time using aqueous isopropanol as a green solvent, eliminating ligand requirements and facilitating catalyst recycling [9].
For in situ acid chloride formation, N,N-carbonyldiimidazole (CDI) activates cyclopropanecarboxylic acid prior to piperazine coupling. This method circumvents handling moisture-sensitive acyl chlorides and is compatible with bromopyrimidine motifs. Biocatalytic approaches using lipases (e.g., Candida antarctica Lipase B) have been explored for enantioselective acylation, though yields remain moderate (45–60%) for sterically constrained substrates like cyclopropanecarbonyl donors [3].
Table 2: Catalytic Systems for Piperazine Acylation
| Catalyst/Agent | Solvent | Temperature (°C) | Yield (%) | Key Advantage |
|---|---|---|---|---|
| Pd-PEPPSI-IPr | Toluene | 40 | 89 | Tolerance to bromide |
| Pd/C (flow reactor) | H₂O/i-PrOH | 70 | 92 | No ligand, recyclable |
| CDI | THF | 25 | 78 | Avoids acid chloride |
| Novozym 435 | MTBE | 30 | 53 | Enantioselectivity |
Miyaura borylation of bromopyrimidines faces challenges from protodeboronation and homocoupling. Optimized conditions using Pd(dppf)Cl₂ (3 mol%) with bis(pinacolato)diboron (1.1 equiv) and potassium 2-ethylhexanoate in tetrahydrofuran (THF) at 60°C achieve >95% conversion within 2 hours [2] [6]. The lipophilic base minimizes boronic ester hydrolysis while suppressing Pd aggregation. For electron-deficient substrates like 5-bromopyrimidine, adding stoichiometric KOAc enhances regioselectivity by stabilizing the Pd(0) oxidative addition complex [6].
Suzuki coupling of intermediate boronic esters demands rigorous solvent drying. Mixed solvent systems (toluene:ethanol:water, 4:1:1) with K₃PO₄ as base afford 70–85% yields at 25°C for aryl–piperazine couplings. Recent studies show that replacing Pd(PPh₃)₄ with XPhos-Pd-G3 precatalyst (0.5 mol%) enables couplings at –10°C, critical for base-sensitive bromopyrimidine derivatives. Computational analyses confirm that electron-rich ligands accelerate transmetalation while inhibiting β-hydride elimination in alkyl boranes [4] [7].
Table 3: Optimization Parameters for Key Coupling Steps
| Reaction | Optimal Reagent | Solvent System | Critical Parameters | Yield Range |
|---|---|---|---|---|
| Miyaura borylation | B₂pin₂, K-2-Et-hexanoate | THF or dioxane | Anhydrous, N₂ purge | 85–95% |
| Suzuki cross-coupling | K₃PO₄, XPhos-Pd-G3 | Toluene:EtOH:H₂O (4:1:1) | Degassed solvents | 75–88% |
| SNAr amination | Piperazine, DIPEA | DMF or NMP | 80°C, 4–6 h | 90% |
Scale-up of the title compound confronts three primary bottlenecks: (1) exothermicity during cyclopropanecarbonyl chloride addition, (2) Pd removal in boronate intermediates, and (3) cryogenic requirements for low-temperature Suzuki couplings. Continuous flow systems address thermal hazards by enabling precise heat transfer during acylation; a reported adiabatic flow reactor achieves kilogram-scale production with <5°C temperature fluctuation [4] [9]. For Pd remediation, silica-supported thiourea scavengers reduce residual Pd to <10 ppm without chromatography.
Photocatalytic B-alkyl Suzuki couplings (disclosed in 2024) offer a disruptive alternative for late-stage alkylation, operating at 25°C in 30 minutes using alkyl boranes from hydroborated alkenes. This method circumvents traditional stoichiometric organometallic reagents and achieves 83% yield for cyclopropane-containing fragments [4]. However, photoreactor design limitations currently restrict throughput to <100 g/batch.
Key Innovations for Scalability:
CAS No.: 549-10-0
CAS No.: 43100-65-8
CAS No.: 70222-94-5
CAS No.:
CAS No.: 29267-10-5